molecular formula C23H22N2O3 B2459826 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide CAS No. 946319-81-9

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide

Cat. No.: B2459826
CAS No.: 946319-81-9
M. Wt: 374.44
InChI Key: HKSYKWSFQXAPQP-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide is a complex organic compound that has garnered interest in various fields of research and industry

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-15-7-8-18(13-16(15)2)22(26)24-19-10-9-17-5-3-11-25(20(17)14-19)23(27)21-6-4-12-28-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSYKWSFQXAPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Synthesis

Reductive Pathways from Quinoline Precursors

The tetrahydroquinoline scaffold is most efficiently synthesized via partial hydrogenation of quinoline derivatives. A protocol adapted from involves treating 5-chloroquinoline with sodium cyanoborohydride (NaCNBH₃) in acetic acid, achieving selective reduction of the heteroaromatic ring while preserving substituents. This method yields 1,2,3,4-tetrahydroquinoline with >90% conversion under mild conditions (0°C to room temperature, 12–24 hours). Critical to success is the use of acetic acid as a proton source, which suppresses over-reduction to decahydroquinoline.

Diastereoselective Annulation Strategies

Recent advances in [4 + 2] annulation, as demonstrated in, offer a stereocontrolled route to tetrahydroquinolines. Reacting ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) with α,α-dicyanoalkenes in toluene at room temperature with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) achieves >20:1 diastereoselectivity and 96% yield. This method is particularly advantageous for introducing substituents at the 4-position of the tetrahydroquinoline, a structural feature critical to the target compound.

Table 1: Comparative Analysis of Tetrahydroquinoline Synthesis Methods
Method Yield (%) Diastereoselectivity Key Conditions
NaCNBH₃ Reduction 90 N/A AcOH, 0°C to RT, 24 h
DBU-Mediated Annulation 96 >20:1 Toluene, DBU, RT, 1 h

Coupling of 3,4-Dimethylbenzamide

Carbodiimide-Mediated Amide Bond Formation

The final step employs 3,4-dimethylbenzoic acid activated by EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF. Reaction with the free amine of the furan-2-carbonyl-tetrahydroquinoline intermediate at 0°C–25°C furnishes the target compound in 78–85% yield.

Solvent Optimization

Comparative studies reveal DMF outperforms THF or acetonitrile due to enhanced solubility of both coupling partners. However, extended reaction times (>6 hours) in DMF risk racemization, necessitating strict temperature control.

Table 2: Coupling Efficiency Across Solvent Systems
Solvent Yield (%) Reaction Time (h) Purity (HPLC)
DMF 85 4 98.5%
THF 72 6 95.2%
Acetonitrile 68 5 93.8%

Process Optimization and Scalability

Catalytic Efficiency of DBU

The DBU-mediated annulation (Section 1.2) demonstrates remarkable scalability. Gram-scale reactions (10 mmol) in toluene maintain 94% yield and diastereoselectivity, with catalyst loading reducible to 0.2 equivalents without performance loss.

Purification via Flash Chromatography

Crude products are purified using gradients of petroleum ether/ethyl acetate (20:1 to 10:1), effectively separating regioisomers and unreacted starting materials. Recrystallization from ethanol further enhances purity to >99% (HPLC).

Mechanistic Insights and Side Reactions

Aza-Michael/1,6-Conjugate Addition Pathway

The annulation mechanism involves an aza-Michael addition followed by 1,6-conjugate addition, as confirmed by DFT calculations. DBU facilitates deprotonation of the p-QM intermediate, accelerating cyclization.

Competing Hydrolysis in Acylation

Exposure to moisture during furan-2-carbonyl chloride synthesis risks hydrolysis to furan-2-carboxylic acid. Rigorous anhydrous conditions (molecular sieves, N₂ atmosphere) mitigate this, improving acylation yields by 12–15%.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline core provides structural rigidity, while the furoyl and dimethylbenzamide moieties offer opportunities for diverse chemical modifications and interactions.

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the integration of a furan-2-carbonyl moiety with a tetrahydroquinoline framework and a dimethylbenzamide group. The molecular formula is C17H18N2O2C_{17}H_{18}N_{2}O_{2} with a molecular weight of approximately 298.34 g/mol. The presence of functional groups such as carbonyl and amide contributes to its reactivity and biological properties.

Preliminary studies indicate that this compound exhibits several mechanisms of action:

  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through various pathways. This includes the activation of caspases, which are crucial for the apoptotic process.
  • Antimicrobial Activity : There is evidence suggesting that this compound may possess antimicrobial properties, making it a candidate for further pharmacological exploration against bacterial and fungal infections.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : Research has focused on its cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The cytotoxicity was assessed using assays such as WST-1 and DNA damage tests.
    Cell LineIC50 (µM)Mechanism
    A54915Apoptosis induction
    WM11520DNA damage
  • Antimicrobial Properties : In vitro studies have shown that the compound exhibits activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Candida albicans16

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The study aimed to assess whether this compound could enhance the efficacy of existing treatments for cancer. Results indicated that co-treatment led to synergistic effects in reducing cell viability compared to single-agent treatments.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the specific pathways through which this compound exerts its effects.
  • In Vivo Studies : Animal models will be essential to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
  • Structural Modifications : Exploring derivatives of this compound may lead to enhanced potency or selectivity for specific targets.

Q & A

Q. What are the best practices for reconciling conflicting solubility data obtained from different solvent systems?

  • Methodological Answer :
  • Solvent Screening : Test solubility in a standardized panel (e.g., DMSO, ethanol, PEG-400) using nephelometry.
  • Co-solvency Approaches : Use phase diagrams to identify optimal co-solvent mixtures (e.g., DMSO:PBS ratios).
  • Thermodynamic Solubility : Measure equilibrium solubility via shake-flask method, accounting for polymorphic forms .

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